molecular formula C11H12N2O3 B2630240 1-Acetyl-2-methyl-5-nitroindoline CAS No. 95545-02-1

1-Acetyl-2-methyl-5-nitroindoline

Cat. No.: B2630240
CAS No.: 95545-02-1
M. Wt: 220.228
InChI Key: FNGVDDLTALTXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-2-methyl-5-nitroindoline is a synthetic indoline derivative of interest in advanced chemical research. Indoline scaffolds are fundamental structures in a vast array of natural and synthetic molecules, often serving as crucial pharmacophores in biologically active compounds . This compound features a nitro group and an acetyl group on the indoline ring system, substitutions that are commonly investigated for their influence on the molecule's electronic properties and reactivity. Similar nitroindoline derivatives, such as 1-acyl-7-nitroindolines, are well-known in photochemistry for their use as photolabile "caged" compounds, which can release biologically active molecules upon irradiation with light . Furthermore, the structural features of this compound make it a potential intermediate in the synthesis of more complex molecules for pharmaceutical research, including potential treatments for cancer, bacterial infections, and central nervous system disorders . The presence of the nitro group also allows for further functionalization, making it a versatile building block in organic synthesis. Researchers can utilize it to create diverse compound libraries for screening and development. This product is strictly for research purposes and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-5-9-6-10(13(15)16)3-4-11(9)12(7)8(2)14/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGVDDLTALTXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Acetyl 2 Methyl 5 Nitroindoline and Analogs

Direct Synthetic Routes to 1-Acetyl-2-methyl-5-nitroindoline

Direct synthesis focuses on obtaining the target molecule through key transformations on closely related indoline (B122111) precursors. This can involve introducing the nitro group onto an acetylated indoline, acetylating a nitrated indoline, or building the ring system from the ground up.

A common and direct strategy for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution. In this approach, the 1-acetyl-2-methylindoline precursor is treated with a nitrating agent. The N-acetyl group is a moderately activating ortho-, para-director, but because the para-position (C5) is sterically accessible and electronically favored, nitration is expected to occur primarily at this position.

Research into the nitration of analogous N-acetylindoline systems provides insight into this process. For instance, the nitration of methyl 1-acetylindoline-2-carboxylate has been successfully performed to yield the corresponding 5-nitro derivative, which is then dehydrogenated to the indole (B1671886). researchgate.net Similarly, another study demonstrated the nitration of an N-acetyl-5-bromoindoline derivative at the 7-position using sodium nitrate (B79036) in trifluoroacetic acid. jst.go.jp The general principle involves the careful selection of a nitrating agent and reaction conditions to control the regioselectivity and avoid side reactions. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or acetyl nitrate. The reaction conditions, such as temperature and acid concentration, are critical for achieving good yields and minimizing the formation of isomers. google.com

Table 1: Representative Nitration Conditions for Acetylated Aromatic Amines

Precursor Nitrating Agent Conditions Product Reference
Methyl 1-acetylindoline-2-carboxylate Not specified Not specified Methyl 5-nitroindole-2-carboxylate (after dehydrogenation) researchgate.net
N-Acetyl-5-bromoindoline derivative NaNO₃ / TFA Not specified N-Acetyl-5-bromo-7-nitroindoline derivative jst.go.jp

This table illustrates general conditions for nitration on systems analogous to 1-acetyl-2-methylindoline.

An alternative and often highly efficient route is the N-acetylation of a 2-methyl-5-nitroindoline (B47671) precursor. This method benefits from the typically high yields and clean reactions associated with amide formation. The challenge in this approach lies in the initial synthesis of the 2-methyl-5-nitroindoline starting material.

A general and effective method for the N-acetylation of various indoles, including those with electron-withdrawing groups like a 5-nitro substituent, has been reported. tandfonline.com This procedure involves treating the indole or indoline with powdered potassium hydroxide (B78521) in dimethyl sulfoxide (DMSO) to generate the corresponding indolyl potassium anion. tandfonline.com This highly reactive anion then readily attacks an acetylating agent, such as acetic anhydride (B1165640), to afford the N-acetylated product in good yield. tandfonline.com This method is particularly advantageous as it is rapid, occurs under mild conditions (room temperature), and cleanly provides the N-acylation product, avoiding the C-acylation that can sometimes occur under different conditions. tandfonline.com

Table 2: N-Acetylation of Substituted Indoles using KOH/Ac₂O in DMSO

Substrate (Indole) Yield of N-acetylated product (%)
Indole 65
5-Bromoindole 80
5-Nitroindole 80

Data adapted from Gribble, G. W., et al. (1977), demonstrating the efficacy of the method for indoles with electron-withdrawing groups. tandfonline.com

Constructing the indoline ring from acyclic precursors that already contain the necessary nitro, methyl, and potential N-acetyl functionalities (or their precursors) is a powerful strategy. This approach offers control over the substitution pattern from the outset. Various methods for indole and indoline synthesis have been developed. pharmaguideline.com

One such strategy involves benzyne-mediated cyclization, which can produce a range of substituted indolines. nih.gov Another powerful technique is the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes, which provides access to highly substituted indolines. acs.org Transition metal-catalyzed reactions, such as those involving palladium or rhodium, are also prominent. mdpi.comresearchgate.net For instance, Pd-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for building the indole/indoline core. mdpi.com To apply these methods to the synthesis of this compound, one would start with an appropriately substituted acyclic precursor, such as a derivative of 2-alkynyl-4-nitroaniline, and subject it to cyclization conditions.

Methodologies for Introducing Acetyl Groups onto Indoline Nitrogen

The introduction of an acetyl group onto the nitrogen atom of an indoline or indole is a fundamental transformation in organic synthesis. The low nucleophilicity of the indoline nitrogen can make this transformation challenging, often requiring activation. researchgate.net

The most common method for N-acetylation involves treating the indoline with a reactive acylating agent. Typically, this is performed in the presence of a base.

Acylating Agents : Acetic anhydride and acetyl chloride are the most frequently used reagents. Thioesters have also been employed as a stable and selective acyl source for the N-acylation of indoles. nih.gov

Base and Mechanism : A crucial aspect of selective N-acylation is the use of a base to deprotonate the indoline nitrogen. Using a strong base like potassium hydroxide in an appropriate solvent like DMSO generates the indolyl anion. tandfonline.com This anion is a powerful nucleophile, and its formation ensures that acylation occurs exclusively at the nitrogen, which holds the highest charge density, rather than at the C3 position. tandfonline.com In the absence of a strong base, acylation of indoles often occurs at the C3 position, particularly when catalyzed by Lewis acids. rsc.org

Catalytic methods for N-acylation offer milder reaction conditions, improved atom economy, and often better functional group tolerance compared to traditional stoichiometric approaches.

Dehydrogenative Coupling : Indoles can be N-acylated via a dehydrogenative coupling process with primary alcohols, catalyzed by tetrapropylammonium perruthenate (TPAP). nih.gov This method proceeds in a single flask under mild conditions, where the alcohol is first oxidized to an aldehyde, which then forms an aminal intermediate with the indole that is further oxidized to the N-acyl product. nih.gov

Organocatalysis : N-Heterocyclic carbenes (NHCs) have been shown to catalyze the chemoselective N-acylation of indoles with aldehydes. rsc.org This oxidative organocatalytic method is mild, functional group tolerant, and provides good to excellent yields. rsc.org Chiral isothiourea has also been used as an organocatalyst for atropenantioselective N-acylation reactions. dicp.ac.cn

Non-enzymatic Kinetic Resolution : For chiral indolines, catalytic N-acylation can be used for kinetic resolution. Chiral, non-enzymatic catalysts, such as planar-chiral PPY derivatives, have been developed that can selectively acylate one enantiomer of a 2-substituted indoline, allowing for the separation of enantiomers. nih.gov

Table 3: Comparison of Catalytic N-Acylation Methods for Indoles/Indolines

Method Catalyst Acyl Source Key Features Reference
Dehydrogenative Coupling Tetrapropylammonium perruthenate (TPAP) Primary Alcohols Single flask, mild conditions nih.gov
Oxidative Organocatalysis N-Heterocyclic Carbene (NHC) Aldehydes Highly chemoselective, functional group tolerant rsc.org
Kinetic Resolution Chiral PPY derivative Acetic Anhydride Enantioselective acylation of 2-substituted indolines nih.gov

Green Chemistry Principles in Acetyl Group Introduction

The introduction of an acetyl group, or acetylation, is a fundamental transformation in organic synthesis. nih.gov Traditionally, this has been achieved using reagents like acetic anhydride or acetyl chloride, often in the presence of base catalysts and chlorinated solvents. humanjournals.comfrontiersin.org However, these methods can generate significant waste and involve hazardous materials, running contrary to the principles of green chemistry. humanjournals.comimist.ma Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net

Modern approaches to acetylation focus on several key green principles:

Use of Catalysts: Instead of stoichiometric amounts of basic or acidic promoters, catalytic methods are preferred. sciencedaily.com Solid acid catalysts, such as Amberlyst-15, heteropoly acids, and zirconium phosphate nanoparticles, offer advantages like easy separation, reusability, and reduced waste. sciencedaily.comresearchgate.net Vanadium-based catalysts, like VOSO₄, have also been shown to be effective in solvent-free conditions. nih.govfrontiersin.org

Alternative Reagents and Solvents: Isopropenyl acetate (B1210297) is emerging as a greener alternative to acetic anhydride. nih.govfrontiersin.org The use of ionic liquids or solvent-free conditions can replace volatile and toxic organic solvents, significantly reducing the environmental impact of the process. nih.govnih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields. ttwrdcs.ac.in Sunlight-driven reactions represent another frontier in energy-efficient synthesis. humanjournals.com

Table 1: Comparison of Traditional vs. Green Acetylation Methods

ParameterTraditional MethodGreen Method
Reagent Acetic Anhydride / Acetyl Chloride (often in excess)Stoichiometric Acetic Anhydride or Isopropenyl Acetate nih.govfrontiersin.org
Catalyst Stoichiometric bases (e.g., pyridine) or acidsCatalytic amounts of reusable solid acids (e.g., Amberlyst-15) or metal catalysts (e.g., VOSO₄) frontiersin.orgsciencedaily.com
Solvent Chlorinated solvents (e.g., dichloromethane)Solvent-free conditions, water, or ionic liquids nih.govimist.manih.gov
Energy Conventional heating (hours)Microwave irradiation (minutes) or sunlight humanjournals.comttwrdcs.ac.in
Waste High E-factor (significant waste generation) humanjournals.comLow E-factor (minimal waste)

Strategies for Methyl Group Incorporation at the C2 Position

Introducing a methyl group at the C2 position of the indoline ring can be accomplished through various strategies, often involving either the cyclization of a suitable precursor or the direct methylation of an indoline derivative.

When the C2 position is a stereocenter, controlling the stereochemistry of the methyl group becomes crucial. Enantiomerically pure 2-substituted indolines are important components of many biologically active compounds. researchgate.net Asymmetric synthesis of these structures can be achieved through several advanced methods:

Kinetic Resolution: This technique involves the differential reaction of two enantiomers in a racemic mixture. For N-Boc protected 2-arylindolines, treatment with a chiral base system, such as n-butyllithium and the chiral ligand sparteine, can selectively deprotonate one enantiomer, which can then be trapped by an electrophile. nih.govwhiterose.ac.uk This allows for the separation of the unreacted starting material and the newly formed 2,2-disubstituted product, both in high enantiomeric excess. nih.gov

Substrate-Controlled Methylation: In systems with existing stereocenters, the steric environment of the molecule can direct an incoming methyl group to a specific face. For instance, the α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative shows high stereoselectivity due to the steric hindrance from the cis-fused cyclohexane ring, which favors the formation of one diastereoisomer. nih.gov

The most common approach to synthesizing 2-methylindoline (B143341) involves the construction of the heterocyclic ring from a precursor that already contains the necessary carbon framework. This avoids the potential difficulties of direct C-H functionalization at the C2 position.

Key precursor strategies include:

Cyclization of N-Acetyl-o-toluidine: This classic method involves heating N-acetyl-o-toluidine with a strong base like sodium amide. The base facilitates an intramolecular cyclization to form the sodium salt of 2-methylindole (B41428), which is then protonated. The resulting 2-methylindole can be reduced to 2-methylindoline. orgsyn.org

Reductive Cyclization of β-Nitrostyrenes: A modern and efficient route uses 2-chloro-β-methyl nitrostyrene as a starting material. This compound undergoes catalytic hydrogenation using a catalyst like Raney nickel. The reduction of the nitro group is followed by an intramolecular cyclization, facilitated by a copper salt and a base, to yield 2-methylindoline directly. google.com

Catalytic Hydrogenation of 2-Methylindole: If 2-methylindole is available, it can be selectively reduced to 2-methylindoline. This is often achieved through catalytic hydrogenation using catalysts like palladium, rhodium, or platinum on carbon, sometimes in an acidic ionic liquid medium which acts as both solvent and catalyst. google.com

Table 2: Precursor Strategies for 2-Methylindoline Synthesis

PrecursorKey ReagentsProductReference
N-Acetyl-o-toluidineSodium amide (NaNH₂)2-Methylindole (then reduced) orgsyn.org
2-Chloro-β-methyl nitrostyreneH₂, Raney Ni, Cuprous Halide, Base2-Methylindoline google.com
2-MethylindoleH₂, Pd/C (or other metal catalyst)2-Methylindoline google.com

Directed Nitration of Indoline and Indole Frameworks at the C5 Position

The final step in the synthesis of this compound is the introduction of a nitro group at the C5 position of the benzene (B151609) ring. This electrophilic aromatic substitution must be highly regioselective to avoid the formation of unwanted isomers.

Directing the nitration to the C5 position requires careful selection of the nitrating agent and reaction conditions, especially when the nitrogen atom of the indoline is protected. Several mild and highly regioselective methods have been developed for the C5 nitration of N-protected indolines. figshare.com

Copper-Catalyzed Nitration: An efficient method uses tert-butyl nitrite (B80452) as the nitro source in the presence of a copper catalyst. This reaction proceeds at room temperature under air and shows high selectivity for the C5 position. researchgate.net

Iron-Catalyzed Nitration: Ferric nitrate (Fe(NO₃)₃) has been successfully employed as a nitrating agent for N-protected indolines. The reaction proceeds smoothly under mild conditions to give the C5-nitro product in moderate to excellent yields. figshare.com

These modern protocols offer significant advantages over traditional harsh nitrating conditions (e.g., mixed acid HNO₃/H₂SO₄), which can lead to over-nitration, side reactions, and poor regioselectivity.

The high regioselectivity observed in the C5 nitration of 1-acetyl-2-methylindoline is governed by the electronic and steric effects of the substituents already present on the ring.

N-Acetyl Group: The nitrogen atom of the indoline ring is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. lumenlearning.com When this nitrogen is acylated to form an N-acetyl group, its activating ability is moderately reduced because the lone pair is also delocalized onto the carbonyl oxygen. However, it remains a strong ortho, para-director. pressbooks.pub

Directing Effect: The positions ortho to the nitrogen are C7, and the position para is C5. Electrophilic attack is therefore strongly favored at these positions. sci-hub.st The C5 (para) position is generally favored over the C7 (ortho) position due to reduced steric hindrance.

C2-Methyl Group: The methyl group at the C2 position is a weak activating group that donates electron density through an inductive effect (+I). This effect slightly reinforces the activation of the aromatic ring but has a minimal impact on the directing effect compared to the powerful influence of the N-acetyl group.

Therefore, the combined electronic effects of the N-acetyl group overwhelmingly direct the incoming electrophile (the nitronium ion or its equivalent) to the C5 position, resulting in a highly regioselective reaction. pressbooks.pubunizin.org

Total Synthesis and Fragment Coupling Approaches for Structurally Complex Indoline Derivatives

The total synthesis of this compound can be logically approached through a linear sequence involving the construction of the core 2-methylindoline skeleton, followed by functional group manipulations. Key steps in this proposed synthesis include the formation of the indoline ring, N-acetylation, and subsequent regioselective nitration.

Synthesis of the 2-Methylindoline Core

A primary challenge in the synthesis of the target molecule is the efficient construction of the 2-methylindoline framework. Several methods have been established for the synthesis of this core structure.

One effective method involves the catalytic hydrogenation of 2-methylindole. This reaction typically employs a catalyst such as Raney nickel under a hydrogen atmosphere to reduce the double bond of the indole ring, yielding 2-methylindoline google.comgoogle.com. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields google.com.

Alternatively, a one-pot synthesis from β-methylnitrostyrene derivatives has been reported. For instance, 2-chloro-β-methyl nitrostyrene can undergo catalytic hydrogenation and cyclization in the presence of a Raney nickel catalyst, cuprous chloride, and a base to afford 2-methylindoline in good yield google.com. This approach provides a direct route to the indoline ring system from acyclic precursors.

Table 1: Selected Methods for the Synthesis of 2-Methylindoline

Starting MaterialReagents and ConditionsProductYield (%)
2-MethylindoleH₂, Raney Nickel, Acidic Ionic Liquid2-MethylindolineHigh
2-Chloro-β-methyl nitrostyreneH₂, Raney Nickel, CuCl, K₂CO₃, H₂O, Toluene, 110°C, 40 kg H₂ pressure2-Methylindoline92

N-Acetylation of 2-Methylindoline

Once the 2-methylindoline core is obtained, the next step is the acetylation of the nitrogen atom. This is a standard transformation that can be readily achieved by treating 2-methylindoline with an acetylating agent such as acetic anhydride or acetyl chloride nih.govresearchgate.net. The reaction is typically carried out in the presence of a base, like pyridine or triethylamine (B128534), to neutralize the acid byproduct and drive the reaction to completion. This step yields 1-acetyl-2-methylindoline.

Regioselective Nitration

The final key transformation is the introduction of the nitro group at the 5-position of the aromatic ring. The directing effects of the substituents on the indoline ring are crucial for achieving the desired regioselectivity. The N-acetyl group is an ortho, para-director, and an activating group, while the alkyl portion of the indoline ring is also weakly activating. Therefore, electrophilic aromatic substitution, such as nitration, is expected to occur primarily at the 5-position, which is para to the nitrogen atom.

The nitration of N-acetylindoline derivatives has been shown to proceed with high regioselectivity. For example, the nitration of methyl 1-acetylindoline-2-carboxylate has been successfully employed to produce the corresponding 5-nitro derivative researchgate.net. A common nitrating agent for this transformation is a mixture of nitric acid and sulfuric acid, typically used at low temperatures to control the reaction rate and minimize side products.

Table 2: Proposed Synthetic Route for this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-MethylindoleH₂, Raney Nickel2-Methylindoline
22-MethylindolineAcetic anhydride, Pyridine1-Acetyl-2-methylindoline
31-Acetyl-2-methylindolineHNO₃, H₂SO₄, 0°CThis compound

Fragment Coupling Approaches

While a linear total synthesis is a viable strategy, fragment coupling approaches can also be envisioned for the synthesis of more complex analogs of this compound. These strategies involve the synthesis of separate, functionalized fragments that are then joined together in a later step.

For instance, a pre-functionalized aromatic precursor already containing the nitro group could be coupled with a fragment that forms the five-membered heterocyclic ring. One such approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone tandfonline.comuop.edu.pkopenmedicinalchemistryjournal.comresearchgate.net. In this context, (4-nitrophenyl)hydrazine could be reacted with a suitable carbonyl compound to construct the indole ring, which could then be reduced and acetylated. However, controlling the regiochemistry and achieving the desired 2-methyl substitution pattern would require careful selection of the carbonyl partner.

Another fragment-based approach could involve the palladium-catalyzed cross-coupling of a halogenated nitroaromatic with an appropriate organometallic reagent to build the indoline skeleton. While more convergent, this strategy would necessitate the synthesis of suitably functionalized coupling partners.

Chemical Reactivity and Transformational Pathways of 1 Acetyl 2 Methyl 5 Nitroindoline

Reactions Involving the Nitro Group

The presence of the nitro group on the indoline (B122111) ring profoundly influences its chemical reactivity, making the aromatic core susceptible to a range of transformations.

Reductive Transformations of the Nitro Moiety

The nitro group of 1-Acetyl-2-methyl-5-nitroindoline can be readily reduced to an amino group, yielding 1-Acetyl-5-amino-2-methylindoline. This transformation is a cornerstone in the functionalization of this molecule, as the resulting arylamine is a key precursor for the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose, each with its own set of conditions and selectivities.

Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation is often the method of choice due to its clean reaction profile. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov These reactions are generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The choice of catalyst can be crucial in preventing undesired side reactions, such as the dehalogenation of aryl halides if other halogens are present in the molecule. nih.gov

Chemical reduction offers a valuable alternative, particularly when certain functional groups are incompatible with catalytic hydrogenation conditions. A classic and effective method is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). google.comresearchgate.net Stannous chloride (SnCl₂) is another mild and selective reagent for the reduction of aromatic nitro groups, often used in alcoholic solvents. nih.govnih.gov This method is particularly useful when other reducible functional groups, such as aldehydes, ketones, esters, or nitriles, are present in the molecule and need to be preserved. nih.gov For instance, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid can be efficiently achieved with SnCl₂·2H₂O in ethanol (B145695) at 70°C. nih.gov Another reagent that has been used for the selective reduction of nitro groups in the presence of amides is hydrazine (B178648) hydrate. nhsjs.com

The general transformation can be represented as follows:

Scheme 1: Reduction of this compound to 1-Acetyl-5-amino-2-methylindoline.

A summary of common reductive methods is provided in the table below.

Reagent/CatalystConditionsSelectivity Notes
H₂/Pd/C Hydrogen gas, solvent (e.g., ethanol, ethyl acetate)Highly efficient, but can also reduce other functional groups like alkenes and alkynes. nih.gov
H₂/Pt/C Hydrogen gas, solvent (e.g., ethanol), often with an acid activatorEffective for hydrogenation of the indole (B1671886) ring itself to indoline. libretexts.org
H₂/Raney Ni Hydrogen gas, solvent (e.g., ethanol)Useful when dehalogenation of aryl halides is a concern. nih.gov
Sn/HCl Concentrated HClA classic method for reducing aromatic nitro compounds to amines. google.comresearchgate.net
Fe/HCl Concentrated HClA common and economical method for large-scale reductions.
SnCl₂ Ethanol or other organic solventsA mild reagent that can selectively reduce the nitro group in the presence of other reducible functionalities. nih.govnih.gov
Na₂S₂O₄ (Sodium Dithionite) Aqueous or alcoholic mediumCan be used for the reduction of nitroindoles to aminoindoles. libretexts.org

Nucleophilic Aromatic Substitution Reactions Activated by the Nitro Group

The electron-withdrawing nature of the nitro group at the 5-position deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this would correspond to the C4 and C6 positions.

For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring. If a suitable leaving group, such as a halide, is present at the C4 or C6 position of a 5-nitroindoline (B147364) derivative, it can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. google.com The negative charge of this intermediate is delocalized onto the nitro group, which is a key stabilizing factor. In the second step, the leaving group departs, and the aromaticity of the ring is restored. google.comnih.gov

While this compound itself does not possess a leaving group for a typical SNAr reaction, derivatives with a halogen at the C4 or C6 position would be expected to undergo such reactions. For example, the reaction of a hypothetical 1-Acetyl-4-chloro-2-methyl-5-nitroindoline with a nucleophile (Nu⁻) would proceed as follows:

Scheme 2: Hypothetical Nucleophilic Aromatic Substitution on a 4-chloro-5-nitroindoline derivative.

Furthermore, vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction pathway for nitro-activated aromatic compounds. In this type of reaction, a nucleophile attacks a carbon atom bearing a hydrogen, and a subsequent elimination of a vicinal hydrogen atom occurs, leading to the net substitution of a hydrogen atom. This reaction is particularly relevant for nitroarenes that lack a conventional leaving group.

Photochemical Rearrangements and Reactivity of Nitroindolines

N-Acyl-nitroindoline derivatives are well-known for their photochemical reactivity, often being utilized as "caged" compounds for the light-induced release of biologically active molecules. libretexts.orgnih.gov The photochemistry of these compounds is complex and highly dependent on the substitution pattern and the reaction medium.

Upon irradiation with UV light, typically around 350 nm, 1-acyl-7-nitroindolines undergo a photocleavage reaction. nhsjs.combelnauka.by This process is believed to proceed through an excited state, leading to the formation of a reactive nitronic anhydride (B1165640) intermediate. google.com This intermediate can then react with nucleophiles present in the medium. In aqueous solutions, the photolysis of 1-acyl-7-nitroindolines often leads to the formation of the corresponding 7-nitrosoindole and the release of the carboxylic acid. nhsjs.combelnauka.by

Studies on substituted 1-acyl-7-nitroindolines have shown that the efficiency of the photolysis is sensitive to the electronic nature of the substituents. Electron-donating groups on the aromatic ring can sometimes divert the excited state into non-productive pathways, rendering the compound inert to photolysis. nhsjs.combelnauka.by Conversely, the presence of additional electron-withdrawing groups, such as a second nitro group, can enhance the photolysis efficiency. nhsjs.combelnauka.by For example, 1-acetyl-5,7-dinitroindoline (B1297583) shows improved photolysis efficiency compared to its mono-nitro counterparts. belnauka.by

While the majority of studies have focused on 7-nitroindoline (B34716) derivatives due to their application as photocages, the principles of their photochemical reactivity can be extended to 5-nitroindoline isomers like this compound. It is plausible that this compound would also exhibit photochemical activity, potentially leading to rearrangements or cleavage of the acetyl group under UV irradiation. The specific products would depend on the reaction conditions and the stability of the intermediates formed.

CompoundIrradiation Wavelength (nm)Key ObservationReference
1-Acetyl-4,5-methylenedioxy-7-nitroindoline350Inert to photolysis nhsjs.combelnauka.by
1-Acetyl-5,7-dinitroindoline350Improved photolysis efficiency compared to mono-nitro analogs nhsjs.combelnauka.by
1-Acyl-7-nitroindolinesNear-UVFormation of 7-nitrosoindole in aqueous solution nhsjs.combelnauka.by
5-Bromo-7-nitroindoline-S-ethylthiocarbamate350Undergoes one-photon photolysis libretexts.orgnih.gov

Reactivity of the Acetyl Amide Functionality

The acetyl group attached to the indoline nitrogen introduces another layer of reactivity to the molecule, primarily centered around the amide bond.

Hydrolytic Stability and Cleavage Reactions

The N-acetyl group of this compound can be cleaved under both acidic and basic hydrolytic conditions. Amide hydrolysis is generally a slower process compared to ester hydrolysis. libretexts.org

Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the indoline moiety result in the formation of acetic acid and the corresponding 5-nitro-2-methylindolinium salt. youtube.com Due to the protonation of the resulting amine, this reaction is generally not reversible. youtube.com The presence of the nitro group may influence the rate of hydrolysis due to its electron-withdrawing nature. Studies on the related compound 4-nitroacetanilide have indicated its instability in acidic conditions. nhsjs.com

Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group. This also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate (acetate) and the indoline amine. This method is commonly used for the deacetylation of N-acetylindoline derivatives. google.com

The stability of the N-acetyl group can be influenced by substituents on the indoline ring. For instance, in the synthesis of N-acetyl-3-indolinones, brominated derivatives were found to have increased stability compared to their non-brominated analogs. belnauka.by

ConditionProductsGeneral Notes
Acidic Hydrolysis (e.g., HCl, H₂SO₄) 5-Nitro-2-methylindoline (as a salt) and acetic acidThe reaction is generally irreversible due to the protonation of the amine product. youtube.com
Basic Hydrolysis (e.g., NaOH, KOH) 5-Nitro-2-methylindoline and an acetate (B1210297) saltA common method for deacetylation.

Amide Bond Modifications and Derivatization

The acetyl group of this compound is not merely a protecting group but also a handle for further molecular modifications. While the direct modification of the acetyl group itself is less common, the N-acyl linkage can be altered through various synthetic strategies.

One of the primary transformations is the complete removal of the acetyl group (deacetylation) as described in the hydrolysis section, to liberate the secondary amine of the indoline ring. This free amine can then be reacted with a wide range of electrophiles to introduce different acyl or alkyl groups. For example, N-acetyl-indoline-2-carboxylic acid can be deacylated using acidic conditions. google.com

Alternatively, the entire N-acetylindoline unit can be constructed from a precursor indoline. The nitrogen atom of an indoline can be acetylated using reagents like acetyl chloride or acetic anhydride, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a base. For instance, the nitrogen of a 7-nitroindoline derivative has been successfully acetylated using AlCl₃ and acetyl chloride. jst.go.jp

Furthermore, the acetyl group can participate in directed C-H functionalization reactions. Although not directly on the acetyl group itself, the amide functionality can act as a directing group to functionalize other parts of the molecule. For example, weakly coordinating functional groups like amides have been used to direct the C4 functionalization of indoles. acs.org

Photo-activation and Acyl Transfer Mechanisms in N-Acylnitroindolines

N-acylnitroindolines are part of a class of compounds known as "photocaged" compounds. These molecules can undergo specific chemical transformations upon exposure to light, a process known as photo-activation. nih.gov This property is particularly relevant to the N-acetyl group of this compound.

The core principle behind the photo-activation of N-acylnitroindolines involves the light-induced cleavage of the N-acyl bond. This process can lead to an acyl transfer, where the acetyl group is transferred from the nitrogen atom to another nucleophile. youtube.comlibretexts.org This reaction is often facilitated by the electronic properties of the nitro group, which can influence the excited state of the molecule.

The mechanism of acyl transfer can proceed through different pathways, including intramolecular and intermolecular processes. rsc.org In an intramolecular transfer, the acetyl group might be transferred to another part of the same molecule, if a suitable nucleophilic group is present. In an intermolecular transfer, the acetyl group is transferred to a separate nucleophilic molecule in the reaction mixture. The efficiency and pathway of the acyl transfer are influenced by factors such as the solvent, the presence of other reactive species, and the specific wavelength of light used for activation.

These photo-induced acyl transfer reactions are valuable in chemical biology and synthetic chemistry for the controlled release of carboxylic acids or other acylated molecules. The ability to trigger a reaction with light allows for high spatial and temporal control, making N-acylnitroindolines useful tools in various research applications.

Transformations at the Methyl Group (C2)

The methyl group at the C2 position of the indoline ring is a site for potential chemical modifications, primarily through oxidation or functionalization strategies.

Oxidation Reactions of the Methyl Group

The methyl group at the C2 position of indoline derivatives can be oxidized to introduce new functional groups. tandfonline.com While direct oxidation of the C2-methyl group in this compound is not extensively documented, related transformations on similar indole and indoline systems provide insight into potential pathways.

One common method for the oxidation of methyl groups on heterocyclic rings is the use of strong oxidizing agents. For instance, active manganese dioxide (MnO2) has been shown to oxidize the methyl group of certain indole derivatives. tandfonline.comtandfonline.com The reaction conditions, such as solvent and temperature, can influence the extent of oxidation, potentially leading to the formation of an aldehyde or a carboxylic acid at the C2 position. tandfonline.com Another reagent, dimethyldioxirane, has also been used for the oxidation of indole derivatives, leading to various oxygenated products. acs.org

The presence of the N-acetyl and 5-nitro groups in this compound would likely influence the reactivity of the C2-methyl group towards oxidation. The electron-withdrawing nature of these groups could potentially make the methyl group more or less susceptible to oxidation depending on the specific oxidant and reaction mechanism.

Functionalization Strategies for the C2-Methyl Moiety

Beyond oxidation, the C2-methyl group can be functionalized using various modern synthetic methods. One powerful approach is through C-H activation, a strategy that allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. youtube.com Transition metal catalysts, such as those based on rhodium or palladium, are often employed for this purpose. researchgate.netnih.gov

For example, direct generation of a C,N-dianion from 2-methylindole (B41428) has been shown to enable regiospecific functionalization of the methyl group. rsc.org This type of strategy could potentially be adapted for this compound, allowing for the introduction of a wide range of substituents at the C2-methyl position. The reaction would likely involve deprotonation of the methyl group to form a reactive intermediate, which can then react with various electrophiles.

These functionalization strategies are valuable for creating derivatives of this compound with modified properties, which can be useful for structure-activity relationship studies in various chemical and biological contexts.

Indoline Ring System Reactions

The indoline ring system itself can undergo several types of transformations, including reactions on the aromatic benzene ring and those affecting the stereochemistry of the heterocyclic portion.

Aromatic Electrophilic Substitution on the Benzene Ring of the Indoline Core

The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS) reactions, similar to other substituted benzene derivatives. nih.govacs.orgnih.gov The position of substitution is directed by the activating and deactivating effects of the substituents already present on the ring: the amino group of the indoline (an activating group) and the nitro group (a deactivating group). openstax.orgyoutube.com

In the case of this compound, the N-acetyl group reduces the activating effect of the nitrogen atom. The powerful electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the positions meta to it, which are the 4- and 6-positions. openstax.orglibretexts.org However, the nitrogen of the indoline ring directs ortho and para, which would be the 7- and 5-positions. Given the presence of the nitro group at position 5, electrophilic substitution is most likely to occur at the C4 or C6 positions. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions required for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions.

Stereochemical Aspects of Indoline Ring Transformations

Reactions involving the indoline ring can have significant stereochemical implications, especially when new chiral centers are formed. masterorganicchemistry.comlibretexts.org The existing stereocenter at the C2 position (due to the methyl group) can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselection. msu.edu

For instance, if a reaction creates a new stereocenter at another position on the indoline ring, two diastereomers could potentially be formed. The relative stereochemistry of these products will be influenced by the steric and electronic properties of the starting material and the reaction conditions. researchgate.net

Furthermore, reactions that proceed through intermediates, such as the opening and closing of the indoline ring, can also affect the stereochemistry. rsc.org Depending on the mechanism, the stereochemical integrity of the C2 position could be retained, inverted, or lost. For example, reactions that proceed through a planar intermediate might lead to a racemic mixture of products if the original chirality is lost. libretexts.org Therefore, understanding the stereochemical course of reactions involving the indoline ring is crucial for the synthesis of stereochemically pure compounds. nih.gov

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic investigations for this compound are sparse. However, by drawing parallels with related structures and reaction types, a scientifically grounded projection of its chemical behavior can be formulated. The primary reactive sites are the amide bond of the N-acetyl group, susceptible to hydrolysis, and the nitro group, which can undergo reduction.

The hydrolysis of the N-acetyl group of this compound to yield 2-methyl-5-nitroindoline (B47671) can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of the more stable leaving group, 2-methyl-5-nitroindoline, would follow, leading to the formation of acetic acid. The reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. nih.govmdpi.com

The general mechanism for acid-catalyzed amide hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom of the indoline ring.

Elimination of the 2-methyl-5-nitroindoline moiety.

Deprotonation to form the carboxylic acid. nih.govmdpi.comnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-methyl-5-nitroindolinyl anion is the rate-determining step. This is followed by a rapid deprotonation of the resulting carboxylic acid by the strongly basic indolinyl anion to form a carboxylate salt and 2-methyl-5-nitroindoline. nih.govrsc.org While amides are generally less reactive towards hydrolysis than esters, the reaction can be driven to completion with heat and a high concentration of the base. rsc.org

The reduction of the 5-nitro group to a 5-amino group is a key transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. The mechanism of nitroaromatic reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum, or nickel. The reaction kinetics are complex and can be influenced by the catalyst, solvent, and the structure of the nitro compound. nih.gov Studies on the reduction of various nitroarenes have shown that the reaction rate can be affected by the nature and position of substituents on the aromatic ring. nih.gov For instance, the reduction of nitroarenes is often described by the Langmuir-Hinshelwood model, where the reaction occurs on the surface of the catalyst. researchgate.net

The general sequence for the reduction of a nitro group is: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Kinetic data for the catalytic reduction of a model compound, 4-nitrophenol, using different nanocatalysts can provide an illustrative example of the reaction rates that might be expected.

Table 1: Illustrative Reaction Rate Constants for the Catalytic Reduction of 4-Nitrophenol

Catalyst System Rate Constant (k) Reference
MGO-PDA@Au 0.995 min⁻¹ researchgate.net
MGO-PDA@Ag 0.427 min⁻¹ researchgate.net
Ni-PD-Au Varies (synergistic effect noted) researchgate.net

This table presents data for a model compound and is for illustrative purposes only. The actual rate constants for this compound would vary.

Chemical Reduction: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., ZrCl₄) can also be used for the reduction of nitro groups in indole derivatives. acs.org The choice of reducing agent and reaction conditions can influence the selectivity of the reduction.

The 2-methyl and 5-nitro groups significantly influence the reactivity of the indoline system.

2-Methyl Group: The methyl group at the 2-position can exert both electronic and steric effects. Electronically, it is a weak electron-donating group. Kinetically, a methyl group at the 2-position has been shown in related N-heterocyclic systems to decrease the activation energy for dehydrogenation reactions. princeton.edufigshare.com This suggests it might influence the rate of reactions involving the indoline ring.

In the absence of extensive experimental data, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into reaction mechanisms. nih.govresearchgate.net Such studies can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions. For instance, computational studies on related indole systems have been used to understand the regioselectivity of nucleophilic additions to indolynes and the mechanism of copper-catalyzed indole synthesis. nih.govresearchgate.net

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond (or other bond) is broken in the rate-determining step of a reaction. princeton.edu By comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), information about the transition state can be inferred. princeton.edu While no KIE studies have been reported for this compound specifically, this technique would be invaluable in confirming, for example, the mechanism of hydrolysis or the rate-determining step in certain reduction pathways.

Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 2 Methyl 5 Nitroindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 1-Acetyl-2-methyl-5-nitroindoline.

¹H NMR Spectral Analysis and Proton Assignment

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the indoline (B122111) ring, and the methyl groups. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nitro group at the 5-position and the acetyl group on the nitrogen atom significantly impact the shielding of nearby protons.

Expected ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.1d~8.5
H-6~7.9dd~8.5, 2.0
H-7~7.5d~2.0
H-2~4.5q~6.5
H-3a~3.4dd~16.0, 8.0
H-3b~2.9dd~16.0, 4.0
C(2)-CH₃~1.3d~6.5
C(O)CH₃~2.2s-

The aromatic protons (H-4, H-6, and H-7) are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the nitro group. The proton at the chiral center (H-2) would likely appear as a quartet due to coupling with the adjacent methyl group and the methylene (B1212753) protons at C-3. The two protons at the C-3 position are diastereotopic and are expected to show distinct signals, each appearing as a doublet of doublets due to geminal and vicinal coupling. The methyl protons of the acetyl group are anticipated to be a singlet, while the methyl protons at C-2 would be a doublet.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

Expected ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~169
C-5~145
C-7a~142
C-3a~130
C-4~125
C-6~118
C-7~108
C-2~55
C-3~35
C(O)CH₃~24
C(2)-CH₃~18

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the region of approximately 108-145 ppm, with the carbon bearing the nitro group (C-5) and the bridgehead carbons (C-3a and C-7a) being the most deshielded. The aliphatic carbons of the indoline ring (C-2 and C-3) and the methyl carbons will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Conformation and Tautomerism Studies

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. These two-dimensional NMR experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of protons, which is crucial for determining the conformation of the five-membered indoline ring and the relative stereochemistry at the C-2 position. Studies on tautomerism are not directly applicable to this molecule as it does not possess readily tautomerizable protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520
Nitro (NO₂)Symmetric Stretch~1345
Carbonyl (C=O)Stretch~1660
Aromatic C-HStretch~3100-3000
Aliphatic C-HStretch~2980-2850
C-NStretch~1300-1200
Aromatic C=CStretch~1600, 1475

The strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic. The carbonyl stretch of the acetyl group is also expected to be a strong and prominent peak. The spectrum would also feature bands for the aromatic and aliphatic C-H stretching vibrations, as well as C-N and aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima corresponding to π → π* and n → π* transitions.

The presence of the conjugated system involving the benzene (B151609) ring and the nitro group, as well as the acetyl group, will give rise to characteristic absorption bands. The nitro group, in particular, is a strong chromophore. The expected λmax values would be in the range of 250-350 nm, corresponding to the electronic transitions within the nitroaromatic system. The exact position and intensity of these bands are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₃), the calculated exact mass is 220.0848 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this calculated mass with high accuracy, thus confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key expected fragmentation pathways for this compound would likely involve:

Loss of the acetyl group (CH₃CO•) to give a significant fragment ion.

Cleavage of the C2-C3 bond in the indoline ring.

Loss of the nitro group (NO₂•) or nitric oxide (NO•).

Alpha-cleavage adjacent to the nitrogen atom.

X-ray Crystallography for Solid-State Structural Determination and Conformation

No published X-ray crystallographic data for this compound could be located. This type of analysis would be essential to definitively determine its solid-state structure, including bond lengths, bond angles, and the conformation of the indoline ring system and the acetyl group. Such data would also elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

The presence of a chiral center at the C2 position, which is substituted with a methyl group, indicates that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), would be the primary method for distinguishing between these enantiomers and assigning their absolute stereochemistry. However, no circular dichroism spectra for this compound have been reported in the reviewed literature. Such an analysis would be critical for any applications where stereoisomeric purity is a factor.

Computational and Theoretical Investigations of 1 Acetyl 2 Methyl 5 Nitroindoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.

The first step in a computational study is the geometry optimization of the molecule to find its most stable three-dimensional conformation. For 1-Acetyl-2-methyl-5-nitroindoline, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its lowest energy structure. researchgate.net

The resulting geometry would reflect the electronic influences of its substituent groups. The powerful electron-withdrawing nature of the 5-nitro group is expected to cause a slight elongation of the C5-C6 and C5-C4 bonds within the benzene (B151609) ring and a small contraction of the C-N bond of the nitro group itself, compared to unsubstituted indoline (B122111). The N-acetyl group introduces planarity around the amide bond due to resonance. The five-membered indoline ring would likely adopt a slight envelope or twisted conformation. Stability is further understood by calculating thermodynamic properties like the heat of formation, which for C-nitro substituted compounds is generally lower (indicating greater stability) than for N-nitro isomers. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar substituted indoles and nitroaromatic compounds. Actual values would require specific calculation.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-N(nitro)~1.48 Å
Bond LengthN(nitro)-O(nitro)~1.23 Å
Bond LengthN(indoline)-C(acetyl)~1.38 Å
Bond LengthC(acetyl)=O(acetyl)~1.24 Å
Bond AngleO-N-O (nitro)~124°
Dihedral AngleC4-C5-N(nitro)-O~0° or ~180° (co-planar)

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across the surface of a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. nih.gov The MESP is calculated to visualize regions of electron richness and deficiency.

For this compound, the MESP map would show highly negative potential (typically colored red) concentrated around the electronegative oxygen atoms of both the nitro group and the acetyl group. These regions represent the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly any N-H protons if the acetyl group were absent, and to a lesser extent over the aromatic ring, which is rendered electron-deficient by the nitro group. tandfonline.comresearchgate.net This charge distribution is critical for understanding how the molecule interacts with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgaip.org

In this compound, the HOMO is predicted to be primarily localized on the electron-rich indoline ring system. The LUMO, in contrast, would be predominantly centered on the strongly electron-withdrawing nitro group. A smaller HOMO-LUMO gap implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the nitro group significantly lowers the LUMO energy, leading to a relatively small energy gap compared to unsubstituted indoline, which suggests higher reactivity. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative, based on DFT calculations for related nitro-heterocyclic compounds.

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5 eVRegion of electron donation (indoline ring)
LUMO Energy-2.8 eVRegion of electron acceptance (nitro group)
Energy Gap (ΔE)3.7 eVIndicates moderate chemical reactivity

Reaction Mechanism Predictions and Transition State Analysis

While no specific reaction mechanisms involving this compound have been published, computational chemistry is a powerful tool for their prediction. A common and important reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. nih.govmasterorganicchemistry.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the molecule's conformational flexibility. nih.gov

For this compound, an MD simulation in a solvent like water would show the dynamic behavior of the molecule. Key areas of flexibility would include the rotation of the methyl group and, more importantly, the torsional rotation around the N-C bond of the acetyl group. The five-membered ring of the indoline core would also exhibit puckering, rapidly interconverting between different envelope and twist conformations. nih.gov By analyzing the simulation trajectory, one can calculate properties like the Root Mean Square Fluctuation (RMSF) for each atom, which quantifies its mobility. This information is vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site. mdpi.com

Table 3: Typical Parameters for an MD Simulation Note: These are standard parameters for simulating a small organic molecule.

ParameterTypical Setting
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E Water
Simulation Time50 - 200 nanoseconds (ns)
Temperature300 K (physiological)
Pressure1 bar
Time Step2 femtoseconds (fs)

Ligand-Receptor Interaction Modeling and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method evaluates the "fit" of the ligand into the active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net

To model the interactions of this compound, one would first need the 3D structure of a target receptor. The molecule would then be computationally placed into the receptor's binding site in numerous possible conformations. A scoring function would calculate the energy of each pose, with lower energy values indicating more favorable binding.

The analysis would focus on specific chemical interactions:

Hydrogen Bonds: The oxygen atoms of the nitro and acetyl groups are strong hydrogen bond acceptors. They would likely interact with donor residues in the receptor's active site, such as serine, threonine, or lysine. mdpi.com

Hydrophobic Interactions: The benzene ring and the methyl group would form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-Stacking: The aromatic ring of the indoline core could engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 4: Predicted Ligand-Receptor Interactions and Binding Energy Contributions Note: The specific interactions and energies are hypothetical and depend entirely on the topology of the receptor's active site.

Type of InteractionMolecular Group InvolvedPotential Interacting ResidueEstimated Energy Contribution (kcal/mol)
Hydrogen Bond (Acceptor)Nitro Group (O)Lysine (NH₃⁺)-3 to -5
Hydrogen Bond (Acceptor)Acetyl Group (C=O)Serine (OH)-2 to -4
HydrophobicMethyl GroupLeucine, Valine-1 to -2
π-π StackingIndoline Aromatic RingPhenylalanine-1 to -3

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules. Through methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), researchers can calculate various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and gaining insight into molecular structure and electronic properties.

For the compound this compound, a comprehensive search of scientific literature and chemical databases did not yield specific published computational studies focused on its spectroscopic properties. Theoretical investigations often involve optimizing the molecular geometry and then calculating vibrational frequencies, chemical shifts, and electronic transitions. These calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good correlation with experimental results for a wide range of organic molecules. researchgate.net

Simulated Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method. The resulting spectrum can help in the assignment of experimental IR bands to specific functional group vibrations. For this compound, one would expect to see characteristic vibrational modes for the acetyl group (C=O stretch), the nitro group (symmetric and asymmetric NO₂ stretches), and various C-H and C-N vibrations within the indoline ring system. While specific calculated values for this molecule are not available in the reviewed literature, general ranges for these functional groups are well-established.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be compared to experimental spectra to aid in signal assignment. For this compound, theoretical calculations would predict distinct chemical shifts for the methyl protons of the acetyl and the C2-methyl group, as well as for the aromatic and aliphatic protons of the indoline core. The electron-withdrawing nature of the nitro and acetyl groups would be expected to significantly influence the chemical shifts of nearby nuclei. In some cases, computational analysis can also help to understand conformational isomers by modeling their respective spectra. mdpi.comnih.gov

Theoretical Electronic (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. This approach predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions, within the molecule. For this compound, the presence of the nitro group and the acetyl-substituted aromatic system would likely result in electronic transitions in the UV or visible region.

While detailed, specific data tables for this compound are not available from the conducted searches, the following table illustrates the type of data that would be generated from such computational studies, based on typical investigations of similar organic molecules. researchgate.netresearchgate.net

Table 1: Illustrative Format for Predicted Spectroscopic Data of this compound

Parameter Predicted Value (Illustrative) Spectroscopic Method
C=O Stretch~1680-1700 cm⁻¹Infrared (IR)
Asymmetric NO₂ Stretch~1500-1550 cm⁻¹Infrared (IR)
Symmetric NO₂ Stretch~1330-1370 cm⁻¹Infrared (IR)
Acetyl CH₃ Protons~2.1-2.4 ppm¹H NMR
C2-Methyl Protons~1.3-1.6 ppm¹H NMR
Aromatic Protons~7.5-8.5 ppm¹H NMR
Carbonyl Carbon (C=O)~165-175 ppm¹³C NMR
Electronic Transition (λmax)~300-400 nmUV-Vis

Note: The values in this table are illustrative and not based on actual published computational results for this compound. They are intended to demonstrate the format and type of data obtained from spectroscopic predictions.

Structure Property Relationships in 1 Acetyl 2 Methyl 5 Nitroindoline Derivatives

Impact of Substituent Position and Nature on Chemical Stability

The chemical stability of the 1-acetyl-2-methyl-5-nitroindoline scaffold is significantly influenced by the electronic properties and positions of its substituents. The indoline (B122111) ring system, being a reduced form of indole (B1671886), is generally stable but susceptible to oxidation. The substituents present on this core modulate its stability.

Nitro Group: The 5-nitro group, being a strong electron-withdrawing group, decreases the electron density on the aromatic portion of the indoline ring. This deactivation generally enhances the stability of the benzene (B151609) ring towards electrophilic attack, making it less prone to degradation by electrophiles. However, the strong inductive and resonance effects of the nitro group can render the molecule more susceptible to nucleophilic attack under certain conditions.

Methyl Group: The 2-methyl group is an electron-donating group. Through hyperconjugation and inductive effects, it slightly increases the electron density of the heterocyclic part of the indoline ring. This can have a localized effect on the stability of the adjacent C-N bond.

Electronic Effects of the Nitro Group on Indoline Ring Reactivity

The potent electron-withdrawing nature of the nitro group at the C5 position is a dominant factor controlling the reactivity of the indoline ring. This influence is exerted through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): The decreased electron density deactivates the benzene ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation substantially slower compared to unsubstituted benzene or indoline. researchgate.net By drawing electron density out of the ring, particularly from the ortho and para positions relative to itself, the nitro group makes these positions electron-deficient. Consequently, the meta positions (C4 and C6) become the least deactivated sites for electrophilic attack. Therefore, the nitro group acts as a meta-director for any further electrophilic substitution on the benzene ring. nih.gov

Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution. The reduction in electron density, especially at the ortho and para positions (C4 and C6), makes the ring susceptible to attack by strong nucleophiles. This reactivity is a hallmark of nitroaromatic compounds.

The versatile reactivity of nitro compounds stems from these diverse properties. nih.gov The indoline framework, when substituted with electron-withdrawing groups like the nitro group, can exhibit remarkable reactivity towards electron-rich species, making it a valuable substrate in various chemical transformations. nih.gov

Stereochemical Influences of the C2-Methyl Group on Molecular Recognition

The methyl group at the C2 position of the indoline ring introduces a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). This stereochemical feature has profound implications for the molecule's interaction with other chiral entities, a process known as molecular recognition.

The indoline subunit with a stereocenter at the C2 position is a key structural motif in a wide array of biologically active natural products and pharmaceutical agents, such as the ACE inhibitor Perindopril, which is based on (S)-indoline-2-carboxylic acid. nih.gov The specific three-dimensional arrangement of the C2-methyl group is critical for its biological activity, as it dictates how the molecule fits into the binding site of a protein or receptor.

Enantioselective Binding: In a chiral environment, such as an enzyme's active site or a receptor's binding pocket, the two enantiomers of a C2-methylated indoline derivative will interact differently. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind weakly or not at all. This is because the precise spatial orientation of the methyl group can either facilitate favorable interactions (e.g., hydrophobic interactions) or cause steric hindrance, preventing an optimal fit. Chiral recognition occurs when an enantiopure host preferentially binds one enantiomer of a chiral guest over the other due to differences in the energies of the diastereomeric complexes formed. nih.gov

Catalyst and Synthesis Control: The stereocenter at C2 is also pivotal in asymmetric synthesis. For instance, non-enzymatic acylation catalysts have been developed for the kinetic resolution of 2-substituted indolines, where the catalyst selectively acylates one enantiomer faster than the other. This demonstrates that chiral catalysts can recognize and differentiate between the two enantiomers based on the orientation of the C2 substituent. Furthermore, synthetic strategies have been developed where the chirality at the C2 position can be set with high fidelity, underscoring the importance of this stereocenter in controlling the molecular architecture of complex molecules.

Therefore, the presence and stereochemistry of the C2-methyl group are crucial for the rational design of this compound derivatives intended for interaction with biological systems or for use in stereoselective synthesis.

Correlation between Structural Features and Photochemical Efficiency

The photochemical properties of nitroindoline derivatives are highly dependent on the nature and position of substituents on the indoline ring. In many 1-acyl-nitroindoline compounds, irradiation with UV light can induce cleavage of the N-acyl group, a property that makes them useful as "caged" compounds for the light-induced release of molecules. The efficiency of this photoreaction is strongly correlated with the electronic environment of the molecule.

Research on substituted 1-acyl-7-nitroindolines has provided significant insights into these structure-property relationships:

Effect of Electron-Donating Groups: The introduction of strong electron-donating groups onto the aromatic ring can be detrimental to photochemical efficiency. For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation at 350 nm. This has been attributed to excessive electron donation diverting the excited state into non-productive pathways, thereby inhibiting the desired photocleavage. nih.gov

Effect of Electron-Withdrawing Groups: In contrast, adding further electron-withdrawing substituents can enhance photolysis efficiency. Studies have shown that 1-acetyl-5,7-dinitroindoline (B1297583) exhibits improved photolysis efficiency in aqueous solutions compared to its mono-nitro counterparts. nih.gov This suggests that increasing the electron-deficient nature of the aromatic system facilitates the photochemical reaction. However, it can also alter the reaction pathway, leading to a mix of photoproducts, such as the corresponding dinitroindoline and 5-nitro-7-nitrosoindoles. nih.gov

The photochemical process for 1-acyl-7-nitroindolines is believed to proceed through a highly reactive nitronic anhydride (B1165640) intermediate formed upon irradiation. The stability and subsequent reaction pathways of this intermediate are influenced by the surrounding electronic structure, which is tuned by the ring substituents.

Table 1: Impact of Substituents on Photolysis Efficiency of 1-Acyl-7-Nitroindoline Derivatives

CompoundSubstituentsPhotochemical Behavior (350 nm irradiation)Reference
1-Acetyl-4,5-methylenedioxy-7-nitroindoline4,5-methylenedioxy (electron-donating)Inert, recovered unchanged nih.gov
1-Acyl-4-methoxy-7-nitroindoline4-methoxy (electron-donating)Undergoes complete photolysis nih.gov
1-Acetyl-5,7-dinitroindoline5-nitro (electron-withdrawing)Improved photolysis efficiency nih.gov
1-Acetyl-4-methoxy-5,7-dinitroindoline4-methoxy (donating), 5-nitro (withdrawing)Improved photolysis efficiency nih.gov

These findings provide a clear correlation: the photochemical efficiency of nitroindoline derivatives can be tuned by modulating the electronic properties of the aromatic ring through appropriate substitution.

Influence of Acyl Group Variation on Amide Reactivity and Hydrolysis

The N-acetyl group in this compound is an amide functionality, and its reactivity, particularly its susceptibility to hydrolysis, can be modulated by altering the structure of the acyl group (R-C=O). Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine (in this case, 2-methyl-5-nitroindoline), can be catalyzed by acid or base. Tertiary amides are typically very difficult to cleave under basic conditions.

The rate and mechanism of hydrolysis are influenced by both steric and electronic factors related to the acyl substituent.

Steric Effects: The size of the acyl group plays a crucial role. Studies on the basic hydrolysis of N-acylindoles and related N-acylcarbazoles have shown that steric hindrance in the acyl portion significantly affects the reaction rate. The reaction proceeds through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. A bulkier acyl group (e.g., replacing acetyl with pivaloyl) will sterically hinder this attack, slowing down the rate of hydrolysis. Conversely, a less hindered group like a formyl group leads to a higher reactivity compared to acetyl or benzoyl derivatives.

Electronic Effects: The electronic nature of the acyl group also impacts the electrophilicity of the carbonyl carbon. Introducing electron-withdrawing groups onto the acyl chain (e.g., a trifluoroacetyl group instead of acetyl) would make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by water or hydroxide, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups on the acyl chain would decrease the carbonyl's electrophilicity and slow the hydrolysis rate.

Table 2: Relative Hydrolysis Reactivity of N-Acyl Derivatives

Acyl GroupRelative SizeElectronic EffectExpected Hydrolysis Rate
Formyl (-CHO)SmallNeutralHigh
Acetyl (-COCH₃)Medium Weakly Donating Moderate
Propionyl (-COCH₂CH₃)Medium-LargeWeakly DonatingSlower than Acetyl
Benzoyl (-COPh)LargeWithdrawing (Inductive), ResonantSlower (Steric Dominance)
Pivaloyl (-COC(CH₃)₃)Very LargeDonatingVery Slow
Trifluoroacetyl (-COCF₃)MediumStrongly WithdrawingVery High

Therefore, by systematically varying the acyl group, the stability of the amide bond in 1-acyl-2-methyl-5-nitroindoline derivatives can be precisely controlled. This allows for the design of molecules with tailored lability, which can be important for applications where the controlled release of the indoline core is desired.

Rational Design Principles for Modulating Compound Properties

The principles derived from the structure-property relationships discussed in the previous sections provide a framework for the rational design of this compound derivatives with tailored properties. By strategically modifying the substituents at the N1, C2, and aromatic ring positions, it is possible to fine-tune the compound's stability, reactivity, and photochemical response.

Modulating Photochemical Efficiency: To enhance the photochemical sensitivity and efficiency of photocleavage, one could introduce additional strong electron-withdrawing groups onto the aromatic ring, for example, at the C7 position to create a dinitroindoline derivative. nih.gov Conversely, to create a photochemically stable compound, one might introduce strong electron-donating groups. nih.gov

Tuning Amide Bond Lability: The stability of the molecule towards hydrolysis can be controlled by modifying the N-acyl group. For applications requiring a highly stable amide bond, a sterically hindered acyl group like pivaloyl could be used. If rapid hydrolysis is desired, a small and/or electronically activated acyl group, such as formyl or trifluoroacetyl, would be appropriate.

Controlling Ring Reactivity: The reactivity of the aromatic ring can be modulated to direct further synthetic transformations. The existing 5-nitro group deactivates the ring towards electrophiles and directs them to the C4 and C6 positions. nih.gov Introducing an activating group could increase the ring's reactivity, but its directing effects would need to be considered in competition with the nitro group.

Enhancing Molecular Recognition: For applications involving interaction with chiral biological targets, the stereochemistry at the C2 position is paramount. Enantiomerically pure (R)- or (S)-2-methyl derivatives would be required. nih.gov Further modifications at the C2 position, such as replacing the methyl group with larger or more functionalized alkyl or aryl groups, could be explored to optimize binding affinity and selectivity for a specific biological target. The synthesis of such derivatives often requires enantioselective methods to control the stereocenter. nih.gov

By applying these design principles, which are grounded in a fundamental understanding of how molecular structure dictates function, novel derivatives of this compound can be developed for a wide range of specific applications in chemistry, materials science, and pharmacology.

Advanced Research Methodologies and Techniques

Flow Chemistry and Continuous Processing for Synthesis

The synthesis of complex heterocyclic compounds like 1-Acetyl-2-methyl-5-nitroindoline is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. This technology offers significant advantages in terms of safety, efficiency, and scalability. ucsb.edu Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

Key advantages of employing flow chemistry for indoline (B122111) synthesis include enhanced heat transfer, which is crucial for managing exothermic reactions like nitration, and improved mixing, leading to higher yields and purities. nih.gov For instance, the Fischer indole (B1671886) synthesis, a classic method for creating indole and indoline cores, has been adapted to continuous flow systems, achieving high yields in significantly reduced reaction times compared to batch methods. nih.gov Similarly, catalytic hydrogenation steps, often required for the reduction of a nitro group or the saturation of an indole to an indoline, can be performed safely and efficiently in flow reactors using packed-bed catalysts like Palladium on carbon (Pd/C). nih.gov The in-situ generation of potentially unstable or hazardous reagents, such as acetyl nitrate (B79036) for nitration, is another key safety feature enabled by flow platforms. nih.gov

Table 1. Comparison of Batch vs. Continuous Flow Synthesis for Indoline Derivatives
ParameterBatch ProcessingFlow Chemistry / Continuous Processing
Heat TransferLimited by vessel surface area, potential for hotspotsHigh surface-to-volume ratio, excellent heat control. nih.gov
SafetyLarge volumes of hazardous materials, risk of thermal runawaySmall reaction volumes, in-situ generation of unstable intermediates. ucsb.edunih.gov
Reaction TimeOften hours to daysSeconds to minutes. nih.gov
ScalabilityDifficult, requires process redesignStraightforward by running the system for longer periods ("scaling out"). ucsb.edu
ReproducibilityCan vary between batchesHigh, due to precise control of parameters. nih.gov

Microfluidics in Indoline Synthesis and Analysis

Microfluidics represents a miniaturization of flow chemistry, operating with reactor channels on the sub-millimeter scale. This technology provides unparalleled control over the reaction environment and is a powerful tool for both the synthesis and analysis of compounds like this compound. nih.govweebly.com The extremely high surface-to-volume ratios in microreactors enable rapid heating, cooling, and mixing, often leading to faster reactions and higher yields than even conventional flow systems. nih.gov

The synthesis of indoline ring systems via methods like the interrupted Fischer indolization has been successfully demonstrated in microfluidic reactors. nih.gov This approach allows for efficient screening of reaction conditions, using minimal amounts of starting materials, to quickly identify optimal parameters for temperature, pressure, and catalyst loading. weebly.com The ability to safely handle reactions under high temperature and pressure in microreactors can accelerate sluggish reactions, providing access to desired products in minutes. nih.gov Beyond synthesis, microfluidic devices can be coupled directly to analytical instruments for real-time reaction monitoring and analysis, streamlining the development process.

Table 2. Key Advantages of Microfluidic Reactors in Chemical Synthesis
AdvantageDescription
Enhanced Mass & Heat TransferExtremely high surface-to-volume ratio allows for near-instantaneous mixing and temperature adjustments. nih.gov
Reduced Reagent ConsumptionIdeal for expensive or rare starting materials and for rapid optimization studies. weebly.com
Increased SafetyMinimal quantities of reagents are reacting at any given time, drastically reducing risks. nih.gov
Process IntegrationEnables the coupling of multiple synthetic and purification steps into a single, continuous sequence. nih.gov
High-Throughput ScreeningAllows for rapid variation of reaction parameters for faster optimization. weebly.com

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. researchgate.net For a molecule like this compound, ML models can predict a wide range of characteristics, from its fundamental reactivity to its spectroscopic signatures. These models are typically trained on vast datasets of known chemical reactions and molecular properties. francis-press.comnips.cc

One key application is the prediction of site selectivity in chemical reactions. For instance, an ML model could predict the most probable site for C-H activation or electrophilic aromatic substitution on the indoline ring, guiding synthetic chemists in designing more efficient reaction pathways. francis-press.com Algorithms such as Random Forest and Neural Networks are trained to recognize patterns in molecular structures and predict outcomes like reaction energy barriers and product selectivity. francis-press.comnih.gov Furthermore, ML models can predict physical and chemical properties such as solubility, stability, and even potential biological activity, accelerating the discovery process by prioritizing which derivatives to synthesize and test. cmu.edu

Table 3. Machine Learning Models and Their Applications in Chemistry
ML Model / ApproachApplication for Indoline ChemistryExample Finding
Random Forest (RF)Predicting C-H activation selectivity. francis-press.comIdentified as a highly suitable method for predicting reaction selectivity and energy barriers. francis-press.com
Neural Networks (NN)Predicting reaction outcomes and molecular properties. cmu.eduCan replicate NMR chemical shifts obtained from DFT calculations with high accuracy. acs.org
Support Vector Regression (SVR)Quantitative Structure-Activity Relationship (QSAR) modeling.Used to predict the biological activity or physical properties of new derivatives.
Δ²-learning ModelsPredicting high-level reaction activation energies from low-cost calculations. nih.govCan achieve near chemical accuracy for reaction predictions at a fraction of the computational cost of DFT. nih.gov

Development of Novel Analytical Techniques for Indoline Compound Characterization

While standard analytical techniques such as NMR, IR, and mass spectrometry remain fundamental, the unambiguous characterization of complex, substituted indolines often requires more advanced and integrated approaches. researchgate.net The development of novel analytical workflows combines high-resolution instrumentation with computational analysis to provide a comprehensive structural and stereochemical picture.

For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high precision. researchgate.net Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, are critical for assigning the proton and carbon signals, especially for confirming the connectivity of the acetyl and methyl groups and the substitution pattern on the aromatic ring. For chiral molecules, X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure and absolute stereochemistry. researchgate.net In cases where suitable crystals cannot be obtained, computational methods are increasingly used. Density Functional Theory (DFT) calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be compared against experimental data to validate a proposed structure. acs.org

Table 4. Advanced Analytical Techniques for Characterization of Substituted Indolines
TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Provides exact molecular weight and elemental formula. researchgate.net
2D NMR (COSY, HSQC, HMBC)Determines atom connectivity and resolves complex spin systems for full structural elucidation.
X-ray CrystallographyProvides unambiguous 3D structure and absolute stereochemistry of crystalline compounds. researchgate.net
FT-IR SpectroscopyIdentifies key functional groups (e.g., C=O of the acetyl, N-O of the nitro). researchgate.net
Computational Chemistry (DFT)Predicts spectroscopic data (e.g., NMR shifts) to help validate proposed structures. acs.org

Supramolecular Chemistry Approaches Involving Indoline Scaffolds

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The indoline scaffold is a valuable component in the design of supramolecular systems due to its structural and electronic features. nih.gov For this compound, several types of non-covalent interactions can be envisaged.

Table 5. Potential Supramolecular Interactions of this compound
Interaction TypeInvolving Molecular FragmentPotential Application
Hydrogen Bonding (Acceptor)Carbonyl oxygen (acetyl), Oxygen atoms (nitro)Crystal engineering, co-crystal formation, organogelation.
π-π StackingElectron-deficient aromatic ringInteraction with electron-rich aromatic molecules, self-assembly. acs.org
Donor-Acceptor InteractionsNitro-substituted benzene (B151609) ring (acceptor)Formation of charge-transfer complexes with donor molecules. acs.org
Host-Guest ChemistryEntire molecule as guestBinding within cyclodextrins, calixarenes, or other macrocyclic hosts.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes for 1-Acetyl-2-methyl-5-nitroindoline

The chemical behavior of this compound is largely inferred from the known reactivity of its constituent functional groups. However, the interplay between the acetyl, methyl, and nitro groups is likely to give rise to unique reactivity patterns that have yet to be documented. A systematic investigation into its behavior under a variety of reaction conditions is a critical first step.

Key areas for exploration include:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a foundational transformation that would yield 1-acetyl-2-methyl-5-aminoindoline. Research should focus on chemoselective reduction methods that leave the acetyl group and the indoline (B122111) core intact. A variety of reducing agents, from classic catalytic hydrogenation to milder transfer hydrogenation or chemical reductants, should be systematically evaluated.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution. However, the precise directing effects of the fused, substituted pyrrolidine (B122466) ring are not well-established. Studies on nitration, halogenation, and Friedel-Crafts reactions under forcing conditions could reveal the regioselectivity of such transformations.

Reactivity of the Acetyl Group: The N-acetyl group can potentially be hydrolyzed under acidic or basic conditions to yield the parent 2-methyl-5-nitroindoline (B47671). The conditions required for this deprotection could be explored to understand the stability of the molecule and to provide a route to other N-substituted analogs.

Chemistry at the C2-Position: The stereocenter at the C2 position, bearing a methyl group, could influence the stereochemical outcome of reactions at adjacent positions. Furthermore, the potential for enolate formation at the C3 position and subsequent reactions could be a fruitful area of investigation.

Targeted Synthesis of Analogs with Modulated Chemical Characteristics

The synthesis of analogs of this compound is a logical next step to systematically probe structure-property relationships. By modifying the substituents on the indoline scaffold, the electronic and steric properties can be fine-tuned, leading to new molecules with tailored characteristics.

Modification Site Potential Modifications Anticipated Effect on Chemical Properties
N-Acetyl GroupReplacement with other acyl groups (e.g., benzoyl, pivaloyl) or sulfonyl groups (e.g., tosyl, mesyl)Modulate the electron density on the nitrogen and influence the conformational rigidity of the indoline ring system.
C2-Methyl GroupReplacement with larger alkyl groups (e.g., ethyl, isopropyl) or functionalized chainsIntroduce steric bulk that could influence the regioselectivity of reactions on the aromatic ring and provide handles for further functionalization.
C5-Nitro GroupReplacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, alkyl)Systematically alter the electronic properties of the aromatic ring, thereby influencing its reactivity in substitution reactions and the overall polarity of the molecule.

The synthesis of these analogs would require the development of flexible synthetic routes, likely starting from appropriately substituted anilines or indoles.

Development of Advanced Computational Models for Precise Prediction

In parallel with experimental work, the development of robust computational models can provide invaluable insights into the structure and reactivity of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict a range of properties.

Key areas for computational investigation include:

Geometric and Electronic Structure: Calculation of bond lengths, bond angles, and dihedral angles to understand the preferred conformation of the molecule. Analysis of the molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps can provide insights into its kinetic stability and regions of electrophilicity and nucleophilicity.

Spectroscopic Properties: Prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization of the parent compound and its newly synthesized analogs.

Reaction Mechanisms: Computational modeling can be used to elucidate the transition states and reaction pathways for various transformations, such as electrophilic aromatic substitution or the reduction of the nitro group. This can help in optimizing reaction conditions and predicting the formation of byproducts.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Characterization Techniques

A comprehensive understanding of this compound and its analogs will necessitate a multidisciplinary approach. The integration of synthetic chemistry with advanced analytical techniques is crucial for a complete structure-property profile.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign the proton and carbon signals, which is particularly important for the characterization of new, more complex analogs.

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive proof of the molecular structure in the solid state, including the precise stereochemistry at the C2 position and the conformation of the five-membered ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) experiments could be designed to probe the fragmentation patterns of the molecule, providing further structural information.

Potential for this compound as a Synthetic Intermediate or Precursor to Novel Materials

While specific applications are outside the scope of this discussion, the potential of this compound as a building block for more complex molecules and materials is a significant area for future research. The functional handles present in the molecule provide multiple points for elaboration.

The transformation of the nitro group into an amino group, as previously discussed, would yield a versatile intermediate. This resulting 5-aminoindoline derivative could be a precursor to:

Azo Compounds: Diazotization of the amino group followed by coupling with various aromatic partners could lead to a new class of azo dyes with the indoline scaffold.

Polymers: The difunctional nature of the 5-aminoindoline derivative (with the potential for further functionalization) could allow for its incorporation into polymer backbones, potentially leading to materials with interesting optical or electronic properties.

The strategic functionalization of the indoline core, guided by the exploration of its reactivity, could pave the way for the synthesis of a wide array of novel chemical entities. The journey from a sparsely studied chemical to a valuable synthetic tool is contingent on the systematic and curiosity-driven research outlined above.

Q & A

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Answer : Standardize stock solutions (e.g., prepare in DMSO at 10 mM, aliquot, and store at -80°C). Use internal standards (e.g deuterated analogs) in LC-MS quantification. Validate inter-assay precision via coefficient of variation (CV < 15%) across three independent batches .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Answer : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism. Report 95% confidence intervals and use outlier tests (e.g., Grubbs’ test). For non-linear kinetics, apply Akaike’s Information Criterion (AIC) to select optimal models .

Q. How should conflicting crystallography data on this compound’s polymorphs be addressed in a review paper?

  • Answer : Perform a comparative analysis of unit cell parameters (e.g., using CCDC data). Discuss synthesis conditions (solvent, cooling rates) that favor specific polymorphs. Recommend powder XRD as a mandatory characterization step for future studies to clarify ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.